Cas no 2632-14-6 (2-Bromo-1-(4-ethylphenyl)ethanone)

2-Bromo-1-(4-ethylphenyl)ethanone 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-1-(4-ethylphenyl)ethanone
- 2-BROMO-4’ -ETHYLACETOPHENONE
- Ethanone,2-bromo-1-(4-ethylphenyl)-
- 1-bromo-2-(4-ethylphenyl)-2-oxoethane
- 2-bromo-1-(4-ethylphenyl)-1-ethanone
- 2-bromo-1-(4-ethylphenyl)ethan-1-one
- 2-Bromo-1-(4-ethylphenyl)-ethanone
- 2-bromo-4'-ethylacetophenone
- 4-ethylphenacyl bromide
- 2-bromo-4-ethylacetophenone
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- MDL: MFCD00981997
- インチ: InChI=1S/C10H11BrO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6H,2,7H2,1H3
- InChIKey: XNYSPDGJBPTDDI-UHFFFAOYSA-N
- SMILES: CCC1=CC=C(C=C1)C(=O)CBr
計算された属性
- 精确分子量: 225.99900
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 3
じっけんとくせい
- PSA: 17.07000
- LogP: 2.82660
2-Bromo-1-(4-ethylphenyl)ethanone Security Information
2-Bromo-1-(4-ethylphenyl)ethanone 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
2-Bromo-1-(4-ethylphenyl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064104-10g |
2-Bromo-1-(4-ethylphenyl)ethanone |
2632-14-6 | 98% | 10g |
¥ŃĽũŃ | 2023-07-25 | |
Enamine | EN300-111042-0.25g |
2-bromo-1-(4-ethylphenyl)ethan-1-one |
2632-14-6 | 95% | 0.25g |
$48.0 | 2023-10-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064104-1g |
2-Bromo-1-(4-ethylphenyl)ethanone |
2632-14-6 | 98% | 1g |
¥ŃīLJ | 2023-07-25 | |
TRC | B293105-100mg |
2-Bromo-1-(4-ethylphenyl)ethanone |
2632-14-6 | 100mg |
$ 95.00 | 2022-06-01 | ||
Alichem | A019116294-10g |
2-Bromo-1-(4-ethylphenyl)ethanone |
2632-14-6 | 95% | 10g |
$735.00 | 2023-09-02 | |
TRC | B293105-500mg |
2-Bromo-1-(4-ethylphenyl)ethanone |
2632-14-6 | 500mg |
$ 365.00 | 2022-06-01 | ||
Enamine | EN300-111042-0.5g |
2-bromo-1-(4-ethylphenyl)ethan-1-one |
2632-14-6 | 95% | 0.5g |
$85.0 | 2023-10-27 | |
eNovation Chemicals LLC | Y0986046-5g |
2-Bromo-1-(4-ethylphenyl)ethanone |
2632-14-6 | 95% | 5g |
$455 | 2024-08-02 | |
Enamine | EN300-111042-0.1g |
2-bromo-1-(4-ethylphenyl)ethan-1-one |
2632-14-6 | 95% | 0.1g |
$35.0 | 2023-10-27 | |
Enamine | EN300-111042-1.0g |
2-bromo-1-(4-ethylphenyl)ethan-1-one |
2632-14-6 | 95% | 1g |
$128.0 | 2023-06-10 |
2-Bromo-1-(4-ethylphenyl)ethanone 関連文献
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Eva Shannon Schiffrer,Izidor Sosi?,Andrej ?terman,Janez Mravljak,Irena Mlinari? Ra??an,Stanislav Gobec,Martina Gobec Med. Chem. Commun. 2019 10 1958
2-Bromo-1-(4-ethylphenyl)ethanoneに関する追加情報
Professional Introduction to 2-Bromo-1-(4-ethylphenyl)ethanone (CAS No. 2632-14-6)
2-Bromo-1-(4-ethylphenyl)ethanone, identified by the Chemical Abstracts Service Number (CAS No.) 2632-14-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ketone derivative features a brominated aromatic ring and an ethyl-substituted phenyl group, making it a versatile intermediate in synthetic chemistry. Its molecular structure, characterized by a carbonyl group linked to a bromo-substituted benzene ring and an ethylphenyl moiety, offers unique reactivity that has garnered interest in various scientific applications.
The synthesis of 2-Bromo-1-(4-ethylphenyl)ethanone typically involves the bromination of 4-ethylbenzaldehyde followed by condensation or oxidation processes. The presence of the bromine atom enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular frameworks. Additionally, the ethylphenyl group provides a handle for further functionalization, enabling the creation of more intricate derivatives for drug discovery and material science.
In recent years, 2-Bromo-1-(4-ethylphenyl)ethanone has been explored in the development of novel pharmaceutical agents. Its structural motifs are reminiscent of bioactive molecules found in natural products and synthetic drugs. Researchers have leveraged its reactivity to design compounds with potential therapeutic applications, including anti-inflammatory and antimicrobial properties. The bromine substituent, in particular, has been highlighted for its role in modulating biological activity through interactions with specific target proteins or enzymes.
One notable area of research involves the use of 2-Bromo-1-(4-ethylphenyl)ethanone as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes central to many cellular processes, and their dysregulation is often associated with diseases such as cancer. By modifying the aromatic and aliphatic portions of this compound, scientists aim to develop selective kinase inhibitors that can modulate signaling pathways without off-target effects. Preliminary studies have shown promising results in vitro, suggesting its potential as a scaffold for further medicinal chemistry optimization.
The compound's utility extends beyond pharmaceuticals into materials science. For instance, its ability to undergo polymerization or copolymerization makes it a candidate for developing advanced polymers with tailored properties. These polymers could find applications in coatings, adhesives, or even electronic materials due to their tunable electronic and optical characteristics. The bromine atom also facilitates post-polymerization modifications, allowing for further functionalization to meet specific material requirements.
From a synthetic chemistry perspective, 2-Bromo-1-(4-ethylphenyl)ethanone serves as a valuable building block for constructing more complex molecules. Its compatibility with various reaction conditions and its ability to participate in multiple transformations make it indispensable in laboratory settings. The growing interest in flow chemistry has also highlighted its importance, as continuous flow reactors can efficiently handle its synthesis and subsequent reactions under controlled conditions.
The latest advancements in computational chemistry have further enhanced the understanding of 2-Bromo-1-(4-ethylphenyl)ethanone's reactivity. Molecular modeling studies have provided insights into how different substituents influence its electronic properties and interaction with biological targets. These insights are crucial for designing derivatives with improved efficacy and reduced toxicity. Additionally, machine learning algorithms have been employed to predict optimal synthetic routes, reducing experimental trial-and-error and accelerating the development pipeline.
In conclusion, 2-Bromo-1-(4-ethylphenyl)ethanone (CAS No. 2632-14-6) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop novel therapeutics or advanced materials. As scientific methodologies continue to evolve, the role of this compound is expected to expand further, driven by innovative synthetic strategies and interdisciplinary collaborations.
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